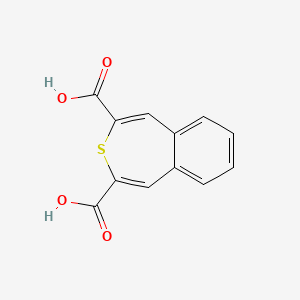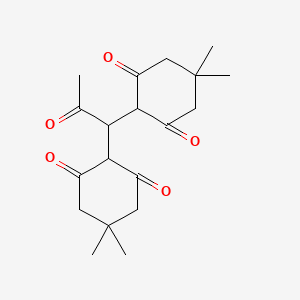![molecular formula C9H5Cl2F3OS B14314621 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one CAS No. 111045-29-5](/img/structure/B14314621.png)
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is an organic compound with the molecular formula C9H5Cl2F3OS This compound is characterized by the presence of a trifluoromethyl group, a dichlorophenyl group, and a sulfanyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,6-dichlorothiophenol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol: Similar structure but with an alcohol group instead of a ketone.
[(2,6-Dichlorophenyl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of a trifluoromethyl group.
(2,3-Dichlorophenyl)sulfanyl acetic acid: Similar structure but with different substitution on the aromatic ring.
Uniqueness
3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
111045-29-5 |
|---|---|
Fórmula molecular |
C9H5Cl2F3OS |
Peso molecular |
289.10 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3H,4H2 |
Clave InChI |
MWZSHQFNLVOHGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)SCC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

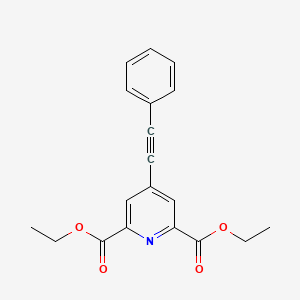
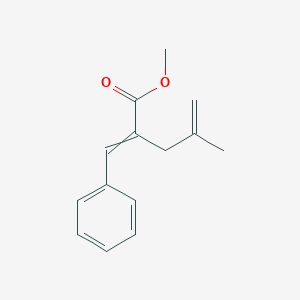

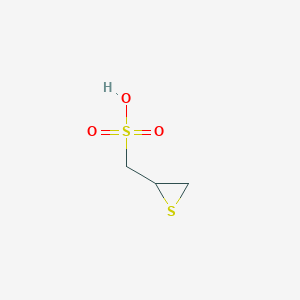
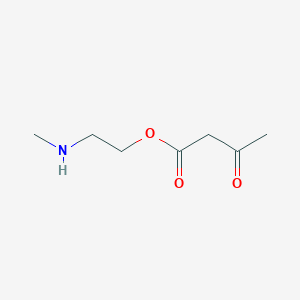
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
